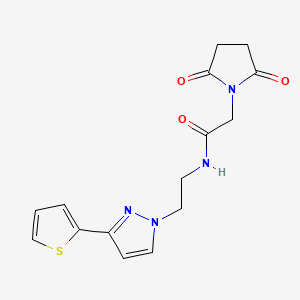
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that integrates a pyrrolidinone moiety with a thiophene and pyrazole structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activities, and relevant research findings.
Structural Overview
The compound features several key functional groups:
- Pyrrolidinone ring : Known for its involvement in various pharmacological activities.
- Thiophene ring : Commonly associated with anti-inflammatory and antimicrobial properties.
- Pyrazole moiety : Often linked to antitumor and analgesic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidinone ring through cyclization.
- Introduction of the thiophene and pyrazole groups via electrophilic substitution reactions.
- Final acetamide formation through amidation reactions.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing the pyrrolidinone structure exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and S. aureus .
| Compound | MIC (mg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | E. sakazakii |
| Compound B | 0.083 | E. coli |
| Compound C | 0.073 | S. aureus |
| Compound D | 0.109 | K. pneumonia |
Anticonvulsant Activity
In a study focused on the anticonvulsant properties of related compounds, several derivatives were evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) model. The results indicated that certain derivatives exhibited promising anticonvulsant activity with effective doses (ED50) ranging from 32 to 40 mg/kg .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research on similar structures has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Study : A comprehensive evaluation of a series of pyrrolidinone derivatives showed that modifications to the thiophene group significantly enhanced antibacterial activity against resistant strains.
- Anticonvulsant Evaluation : In a controlled study, several new amides derived from pyrrolidinones were tested for their ability to prevent seizures in animal models, demonstrating a broad spectrum of anticonvulsant activity.
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-13(10-19-14(21)3-4-15(19)22)16-6-8-18-7-5-11(17-18)12-2-1-9-23-12/h1-2,5,7,9H,3-4,6,8,10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHWWDOVHOVTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














